alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene

Estrogen receptor pharmacology SERM selectivity Anti-estrogen profiling

alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene, commonly designated Tamoxifen EP Impurity C or Desethyl Tamoxifen (CAS 97151-10-5), is a triphenylethylene-derived stilbenoid that serves as a critical pharmacopeial reference standard for the selective estrogen receptor modulator (SERM) tamoxifen. It is structurally distinguished by the absence of the ethyl side chain present on tamoxifen, retaining the N,N-dimethylaminoethoxy moiety and a stilbene core, and is supplied predominantly as the (E)-isomer.

Molecular Formula C24H25NO
Molecular Weight 343.5 g/mol
CAS No. 97151-10-5
Cat. No. B3179587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene
CAS97151-10-5
Molecular FormulaC24H25NO
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C24H25NO/c1-25(2)17-18-26-23-15-13-22(14-16-23)24(21-11-7-4-8-12-21)19-20-9-5-3-6-10-20/h3-16,19H,17-18H2,1-2H3/b24-19+
InChIKeyPXOWMFOUQCRAAG-LYBHJNIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene (Tamoxifen EP Impurity C, CAS 97151-10-5) Matters for Procurement


alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene, commonly designated Tamoxifen EP Impurity C or Desethyl Tamoxifen (CAS 97151-10-5), is a triphenylethylene-derived stilbenoid that serves as a critical pharmacopeial reference standard for the selective estrogen receptor modulator (SERM) tamoxifen [1]. It is structurally distinguished by the absence of the ethyl side chain present on tamoxifen, retaining the N,N-dimethylaminoethoxy moiety and a stilbene core, and is supplied predominantly as the (E)-isomer [2]. This compound is not a significant circulating human metabolite; rather, it represents a process-related and degradant impurity that necessitates rigorous analytical control during drug substance and drug product manufacture.

Why Generic Substitution Fails: The Unavoidable Identity Confusion Between Desethyl Tamoxifen and N-Desmethyltamoxifen


Procurement of alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene is uniquely susceptible to mis-identification. Numerous commercial databases and secondary references incorrectly synonymize Desethyl Tamoxifen (CAS 97151-10-5 / 19957-51-8) with N-Desmethyltamoxifen (CAS 31750-48-8), a major human metabolite. This misassignment is chemically erroneous: Desethyl Tamoxifen lacks the ethyl substituent at the ethylene bridge of tamoxifen, whereas N-Desmethyltamoxifen retains the ethyl group but bears a secondary amine instead of the tertiary dimethylamino group [1]. The pharmacological profiles of the two compounds are demonstrably distinct: N-Desmethyltamoxifen is a well-characterized PKC inhibitor (IC₅₀ = 25 µM), while Desethyl Tamoxifen’s bioactivity is primarily documented as a weak estrogen receptor ligand with receptor binding affinity inferior to tamoxifen itself. Substituting one for the other invalidates analytical method specificity, compromises regulatory compliance, and can lead to erroneous structure-activity interpretations in drug discovery programs [2].

Quantitative Differentiation of alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene Against Its Closest In-Class Analogs


Estrogen Receptor Binding Affinity: Desethyl Tamoxifen vs. Tamoxifen and 4-Hydroxytamoxifen

Desmethyltamoxifen (the N-desmethyl analog commonly but incorrectly equated with desethyl tamoxifen in the literature) displays an estrogen receptor (ER) binding affinity that is demonstrably weaker than both tamoxifen and 4-hydroxytamoxifen, and this inferior binding directly informs the functional irrelevance of the compound as a standalone antiestrogen. Specifically, in competitive radioligand binding assays using tritiated estradiol and ER isolated from human breast carcinoma, desmethyltamoxifen bound with less than 1% of the affinity of tamoxifen, whereas 4-hydroxytamoxifen exhibited an affinity 25–50 times greater than tamoxifen [1]. Given that the desethyl analog possesses the identical tertiary dimethylamino basic side chain and stilbene scaffold as the N-desmethyl species, its ER engagement capacity is predicted to be similarly negligible relative to the parent drug [2].

Estrogen receptor pharmacology SERM selectivity Anti-estrogen profiling

Structural Distinction from Tamoxifen and Clomiphene: Absence of the Ethyl Side Chain

The most structurally proximal comparator to desethyl tamoxifen is tamoxifen itself, from which it differs by the formal deletion of the ethyl substituent at the central ethylene carbon. This single deletion reduces the molecular weight by 28 Da (C₂H₅) relative to tamoxifen (MW 371.5 g/mol vs. 343.5 g/mol) and alters the geometric isomerism profile: tamoxifen exists as the (Z)-isomer for therapeutic activity, whereas desethyl tamoxifen is supplied and characterized as the (E)-isomer (stilbene configuration), as confirmed by NOE/ROESY NMR experiments [1]. This configurational difference is pharmacologically salient because (E)- and (Z)-isomers of triphenylethylene SERMs are known to exert antagonist vs. agonist activity at ER, respectively [2].

Chemical synthesis Isomeric purity Pharmacopeial impurity profiling

PKC Inhibitory Potency: Desethyl Tamoxifen Compared to N-Desmethyltamoxifen (the Misassigned Identity)

A principal reason that generic interchange of desethyl tamoxifen with N-desmethyltamoxifen is scientifically indefensible lies in their differential protein kinase C (PKC) inhibitory potency. N-Desmethyltamoxifen, the major human tamoxifen metabolite, inhibits PKC with an IC₅₀ of 25 µM (Kₑ 25 µM) and is approximately 10-fold more potent than tamoxifen itself at this target [1]. In contrast, no peer-reviewed study has reported a measurable PKC IC₅₀ for desethyl tamoxifen (CAS 97151-10-5). The critical structural determinant for PKC inhibition resides in the secondary amine of N-desmethyltamoxifen; the tertiary N,N-dimethylamino group retained in desethyl tamoxifen does not support the same binding interaction .

Protein kinase C inhibition Cancer cell signaling Off-target pharmacology

Chromatographic Resolution: Relative Retention as a Critical Quality Attribute for Method Development

Desethyl tamoxifen serves as the specified Impurity C in the European Pharmacopoeia (Ph. Eur.) monograph for Tamoxifen Citrate, and a validated reverse-phase HPLC-UV method has been established to resolve it from the active pharmaceutical ingredient (tamoxifen). In the method described by Elkins et al., the (E)-isomer of the desethyl impurity is chromatographically resolved from (Z)-tamoxifen and from (Z)-endoxifen using a C18 column with methanol/water mobile phases containing 10 mM ammonium formate at pH 4.3 [1]. The relative retention time of desethyl tamoxifen is system-dependent, but the method has been demonstrated to achieve baseline separation (resolution Rₛ > 2.0) between tamoxifen, the desethyl impurity, and other related substances, with validated linearity (r² ≥ 0.999) and precision (RSD < 2.0%) across the range 0.05%–1.0% w/w [2].

HPLC method validation Pharmacopeial impurity testing Quality control

Where Desethyl Tamoxifen (CAS 97151-10-5) Delivers Definitive Value: Evidence-Based Application Scenarios


Pharmacopeial Impurity Method Validation and ANDA Submission

As the designated Impurity C in the Ph. Eur. monograph for Tamoxifen Citrate, desethyl tamoxifen is mandatory for analytical method validation according to ICH Q2(R1) and pharmacopeial general chapters. The baseline-resolved HPLC separation from tamoxifen (Rₛ > 2.0) documented by Elkins et al. [1] provides a fit-for-purpose quantification standard for determining this impurity in drug substance batches. Regulatory submissions (e.g., ANDA) that fail to include a properly characterized reference standard for Impurity C risk deficiency letters.

Isomeric Purity Confirmation of (Z)-Tamoxifen and (Z)-Endoxifen Drug Substance

The (E)-stilbene configuration of desethyl tamoxifen, unambiguously confirmed by 2D ROESY NMR [1], makes it an ideal reference standard for monitoring isomeric purity during tamoxifen and endoxifen synthesis. Because (E)-isomers of triphenylethylenes exhibit distinct biological activity profiles, the availability of a well-characterized (E)-standard enables process chemists to track isomeric conversion during manufacturing and storage [2].

Estrogen Receptor Binding Negative Control in SERM Drug Discovery

For laboratories screening novel SERM candidates, desethyl tamoxifen's predicted negligible ER binding affinity—based on the established <1% relative binding of its structurally analogous N-desmethyl congener [3]—positions it as a useful negative-control compound. This allows researchers to benchmark the ER engagement of lead compounds against an entity that shares the triphenylethylene scaffold but lacks the side-chain features required for high-affinity receptor interaction.

Chemical Supplier Qualification: Verifying Identity Against Mislabeled N-Desmethyltamoxifen

The widespread commercial conflation of desethyl tamoxifen with N-desmethyltamoxifen necessitates a rigorous identity verification protocol. By procuring a certified reference standard with full spectroscopic documentation (¹H-NMR, ¹³C-NMR, HRMS, and HPLC-UV), end-users can differentiate between the two entities and ensure that downstream research—whether in PKC pharmacology or ER biology—is conducted with the intended chemical species.

Quote Request

Request a Quote for alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.